molecular formula C7H12F3NO B13551921 4-(1,1,2-Trifluoroethoxy)piperidine

4-(1,1,2-Trifluoroethoxy)piperidine

Cat. No.: B13551921
M. Wt: 183.17 g/mol
InChI Key: SCJBCXFRCOIDLW-UHFFFAOYSA-N
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Description

4-(1,1,2-Trifluoroethoxy)piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a trifluoroethoxy group attached to the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1,2-Trifluoroethoxy)piperidine typically involves the reaction of piperidine with 1,1,2-trifluoroethanol under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution with piperidine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(1,1,2-Trifluoroethoxy)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted piperidine compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(1,1,2-Trifluoroethoxy)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,1,2-Trifluoroethoxy)piperidine involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,1,2-Trifluoroethoxy)piperidine is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H12F3NO

Molecular Weight

183.17 g/mol

IUPAC Name

4-(1,1,2-trifluoroethoxy)piperidine

InChI

InChI=1S/C7H12F3NO/c8-5-7(9,10)12-6-1-3-11-4-2-6/h6,11H,1-5H2

InChI Key

SCJBCXFRCOIDLW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC(CF)(F)F

Origin of Product

United States

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